18-Cooh-19,20-ltb4

Vue d'ensemble

Description

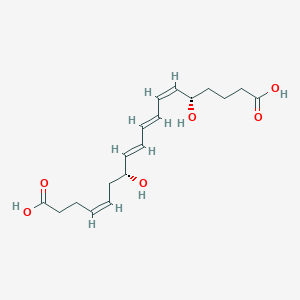

L’acide 18-carboxy dinor leucotriène B4 est un métabolite de β-oxydation du leucotriène B4. Le leucotriène B4 est rapidement métabolisé dans le foie en acide 20-carboxy leucotriène B4, qui subit ensuite une β-oxydation supplémentaire pour former l’acide 18-carboxy dinor leucotriène B4 . Ce composé joue un rôle important dans divers processus biologiques, en particulier dans l’inflammation et les réponses immunitaires.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de l’acide 18-carboxy dinor leucotriène B4 implique la β-oxydation du leucotriène B4. Initialement, le leucotriène B4 est métabolisé en acide 20-carboxy leucotriène B4 dans le foie. Cet intermédiaire subit ensuite une β-oxydation supplémentaire pour produire de l’acide 18-carboxy dinor leucotriène B4 .

Méthodes de production industrielle : La production industrielle de l’acide 18-carboxy dinor leucotriène B4 est généralement effectuée par le biais de réactions enzymatiques contrôlées qui imitent les voies métaboliques naturelles dans le foie. Ces processus garantissent une grande pureté et un rendement élevé du composé .

Analyse Des Réactions Chimiques

Types de réactions : L’acide 18-carboxy dinor leucotriène B4 subit principalement des réactions d’oxydation. Le processus de β-oxydation est une réaction clé dans sa formation .

Réactifs et conditions courants : La β-oxydation du leucotriène B4 en acide 18-carboxy dinor leucotriène B4 implique des enzymes telles que la 2,4-diénoyl-coenzyme A réductase . Les conditions de réaction comprennent généralement un environnement contrôlé qui imite les conditions métaboliques du foie.

Produits principaux : Le principal produit de la β-oxydation du leucotriène B4 est l’acide 18-carboxy dinor leucotriène B4 .

4. Applications de la recherche scientifique

L’acide 18-carboxy dinor leucotriène B4 présente plusieurs applications de recherche scientifique, en particulier dans les domaines de l’immunologie et de l’inflammation. Il est utilisé pour étudier les voies métaboliques du leucotriène B4 et son rôle dans les réponses inflammatoires . De plus, il est utilisé dans la recherche en biochimie des lipides pour comprendre les rôles de divers métabolites lipidiques dans les processus biologiques .

Applications De Recherche Scientifique

18-Carboxy dinor Leukotriene B4 has several scientific research applications, particularly in the fields of immunology and inflammation. It is used to study the metabolic pathways of Leukotriene B4 and its role in inflammatory responses . Additionally, it is utilized in lipid biochemistry research to understand the roles of various lipid metabolites in biological processes .

Mécanisme D'action

Le mécanisme d’action de l’acide 18-carboxy dinor leucotriène B4 implique son rôle en tant que métabolite du leucotriène B4. Le leucotriène B4 est connu pour être un puissant chimioattractant pour les neutrophiles et joue un rôle crucial dans l’inflammation . La β-oxydation du leucotriène B4 en acide 18-carboxy dinor leucotriène B4 contribue à réguler les niveaux de leucotriène B4 dans l’organisme, modulant ainsi les réponses inflammatoires .

Composés similaires :

- Leucotriène B4

- Acide 20-carboxy leucotriène B4

- Autres métabolites de β-oxydation du leucotriène B4

Comparaison : L’acide 18-carboxy dinor leucotriène B4 est unique dans son rôle de métabolite de β-oxydation du leucotriène B4. Alors que le leucotriène B4 est un puissant chimioattractant et joue un rôle direct dans l’inflammation, l’acide 18-carboxy dinor leucotriène B4 aide à réguler ses niveaux par le biais de voies métaboliques . Ce rôle de régulation le distingue des autres composés similaires.

Comparaison Avec Des Composés Similaires

- Leukotriene B4

- 20-carboxy Leukotriene B4

- Other β-oxidation metabolites of Leukotriene B4

Comparison: 18-Carboxy dinor Leukotriene B4 is unique in its role as a β-oxidation metabolite of Leukotriene B4. While Leukotriene B4 is a potent chemoattractant and plays a direct role in inflammation, 18-carboxy dinor Leukotriene B4 helps regulate its levels through metabolic pathways . This regulatory role distinguishes it from other similar compounds.

Propriétés

IUPAC Name |

(4Z,7R,8E,10E,12Z,14S)-7,14-dihydroxyoctadeca-4,8,10,12-tetraenedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O6/c19-15(11-6-3-7-13-17(21)22)9-4-1-2-5-10-16(20)12-8-14-18(23)24/h1-6,9-10,15-16,19-20H,7-8,11-14H2,(H,21,22)(H,23,24)/b2-1+,6-3-,9-4+,10-5-/t15-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XWRIIHRGMKHPHN-USRRKILKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C=CC=CC=CC(CC=CCCC(=O)O)O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](/C=C\C=C\C=C\[C@@H](C/C=C\CCC(=O)O)O)O)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501144690 | |

| Record name | (4Z,7R,8E,10E,12Z,14S)-7,14-Dihydroxy-4,8,10,12-octadecatetraenedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501144690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

102674-12-4 | |

| Record name | (4Z,7R,8E,10E,12Z,14S)-7,14-Dihydroxy-4,8,10,12-octadecatetraenedioic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=102674-12-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 18-Carboxy-19,20-dinorleukotriene B4 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0102674124 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (4Z,7R,8E,10E,12Z,14S)-7,14-Dihydroxy-4,8,10,12-octadecatetraenedioic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501144690 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

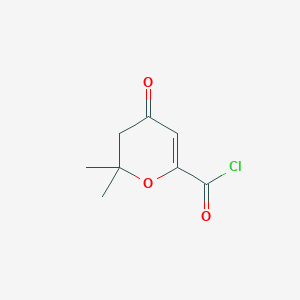

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

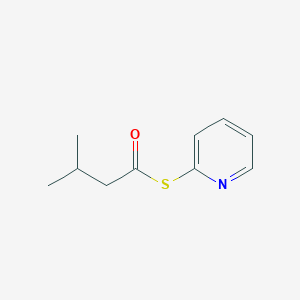

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3R)-5-[(1S,4Ar,5S,8aR)-5-(hydroxymethyl)-5,8a-dimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpent-1-en-3-ol](/img/structure/B162571.png)

![1-[2-[(4-chlorophenyl)methyl]cyclohexen-1-yl]-N,N-dimethylmethanamine](/img/structure/B162585.png)

-methanone](/img/structure/B162602.png)